Lipophilicity vs. Primary Aniline Core
The target compound exhibits a computed LogP of 3.76 , whereas the unsubstituted primary aniline 3-fluoro-4-methylaniline (CAS 452-77-7) has a reported LogP of 1.80 [1]. The N-(3-methylbutan-2-yl) group therefore raises the predicted octanol-water partition coefficient by approximately 1.96 log units, translating to a roughly 90-fold increase in lipophilicity.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.76 (computed by Fluorochem) |
| Comparator Or Baseline | 3-Fluoro-4-methylaniline (primary aniline): LogP = 1.80 (computed, ChemBase) |
| Quantified Difference | ΔLogP ≈ +1.96 (≈ 91-fold increase in lipophilicity) |
| Conditions | Computed LogP values; different sources and algorithms may have been used. |
Why This Matters
A higher LogP can enhance passive membrane permeability, but also reduces aqueous solubility; researchers should select this compound when increased lipophilicity is required for target engagement in hydrophobic pockets.
- [1] ChemBase.cn. 3-Fluoro-4-methylaniline. CAS 452-77-7. LogP: 1.8004432. URL: https://www.chembase.cn/ (accessed 2026-04-28). View Source
